molecular formula C7H10F3NO3 B13972993 (R)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid

(R)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid

Katalognummer: B13972993
Molekulargewicht: 213.15 g/mol
InChI-Schlüssel: IJZVHUNCCBIQHR-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid is a compound of interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a trifluoromethyl group and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid typically involves the reaction of ®-3-(trifluoromethyl)pyrrolidine with an appropriate acetic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyrrolidine ring can participate in hydrogen bonding and other interactions with enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .

Eigenschaften

Molekularformel

C7H10F3NO3

Molekulargewicht

213.15 g/mol

IUPAC-Name

2-[(3R)-1-(trifluoromethyl)pyrrolidin-3-yl]oxyacetic acid

InChI

InChI=1S/C7H10F3NO3/c8-7(9,10)11-2-1-5(3-11)14-4-6(12)13/h5H,1-4H2,(H,12,13)/t5-/m1/s1

InChI-Schlüssel

IJZVHUNCCBIQHR-RXMQYKEDSA-N

Isomerische SMILES

C1CN(C[C@@H]1OCC(=O)O)C(F)(F)F

Kanonische SMILES

C1CN(CC1OCC(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.